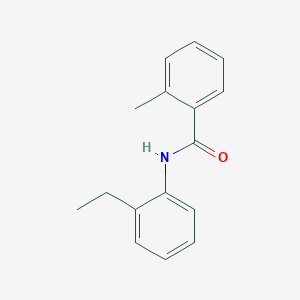
N-(2-ethylphenyl)-2-methylbenzamide
Description
N-(2-Ethylphenyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methylbenzoyl group attached to a 2-ethylphenylamine moiety. Benzamides are widely studied for their roles as directing groups in metal-catalyzed C–H bond functionalization reactions, where substituents on the aromatic rings and the amide linkage influence reactivity and selectivity .
Properties
CAS No. |
22978-57-0 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-3-13-9-5-7-11-15(13)17-16(18)14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
DCXLMGKGPSFIBV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- Structure: Contains a rigid anthraquinone backbone linked to a 2-methylbenzamide group, forming an N,O-bidentate directing group .
- Synthesis: Achieved via reaction of 2-methylbenzoyl chloride with 1-aminoanthraquinone (94% yield) or via coupling 2-methylbenzoic acid with DCC/DMAP (24% yield) .
- Key Data : Characterized by ¹H/¹³C NMR, IR, GC-MS, and melting point analysis .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Features a 3-methylbenzoyl group attached to a hydroxy-substituted tertiary amine, forming an N,O-bidentate directing group .
- Synthesis: Synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.
- Applications : The hydroxyl group enhances solubility in polar solvents and may improve interactions with metal catalysts in aqueous-phase reactions. Structural stability confirmed via X-ray crystallography .
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide
- Structure : Incorporates a 2-methoxyethoxy substituent on the benzamide ring, increasing hydrophilicity .
- Applications : The electron-donating methoxy group may modulate electronic effects during catalysis, though steric hindrance from the ethyl group could reduce metal coordination efficiency .
N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine
- Structure : A benzimidazole derivative with a methoxyphenyl group, differing from benzamides in its heterocyclic core .
- Applications : Demonstrated anti-parasitic activity, highlighting how structural variations (e.g., heterocycles vs. amides) diversify biological and chemical applications .
Comparative Analysis Table
Key Research Findings
- Synthetic Efficiency : Acid chloride routes (e.g., 2-methylbenzoyl chloride) generally yield higher efficiency (e.g., 94% vs. 24% for carboxylic acid coupling) in benzamide synthesis, a trend likely applicable to this compound .
- Directing Group Impact: Bidentate groups (N,O) enhance catalytic activity by stabilizing metal intermediates, as seen in anthraquinone-based analogs. The 2-ethylphenyl group in the target compound may act as a weaker monodentate director due to steric and electronic effects .
- Spectroscopic Trends: Benzamides with electron-withdrawing groups (e.g., anthraquinone) show distinct IR carbonyl stretches (~1650–1680 cm⁻¹) compared to electron-donating substituents (~1630–1650 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


